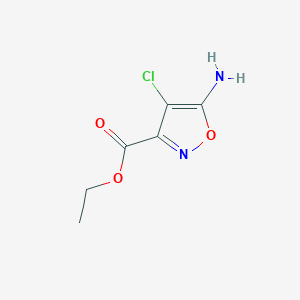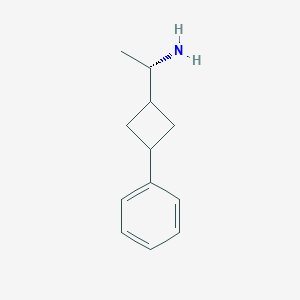
(1S)-1-(3-Phenylcyclobutyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-Phenylcyclobutyl)ethanamine, also known as PCBE, is a chemical compound that belongs to the class of phenethylamines. It is a chiral compound, meaning it exists in two different forms that are mirror images of each other. PCBE has gained attention in scientific research due to its potential therapeutic applications and its unique mechanism of action.
Mechanism Of Action
(1S)-1-(3-Phenylcyclobutyl)ethanamine is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. It has been shown to increase the levels of these neurotransmitters in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical And Physiological Effects
(1S)-1-(3-Phenylcyclobutyl)ethanamine has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase the levels of certain neurotrophic factors, which are thought to play a role in the growth and survival of neurons in the brain. (1S)-1-(3-Phenylcyclobutyl)ethanamine has also been shown to increase the expression of certain genes that are involved in the regulation of mood and behavior.
Advantages And Limitations For Lab Experiments
One advantage of using (1S)-1-(3-Phenylcyclobutyl)ethanamine in lab experiments is its unique mechanism of action, which may provide insights into the underlying biology of depression and anxiety disorders. However, one limitation is that (1S)-1-(3-Phenylcyclobutyl)ethanamine has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
List of
Future Directions
1. Further studies to elucidate the precise mechanism of action of (1S)-1-(3-Phenylcyclobutyl)ethanamine in the brain.
2. Studies to determine the safety and efficacy of (1S)-1-(3-Phenylcyclobutyl)ethanamine in humans.
3. Investigation of the potential use of (1S)-1-(3-Phenylcyclobutyl)ethanamine in the treatment of addiction.
4. Studies to determine the optimal dosing regimen for (1S)-1-(3-Phenylcyclobutyl)ethanamine in different therapeutic applications.
5. Investigation of the potential use of (1S)-1-(3-Phenylcyclobutyl)ethanamine in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder.
6. Studies to determine the long-term effects of (1S)-1-(3-Phenylcyclobutyl)ethanamine on brain function and behavior.
Synthesis Methods
(1S)-1-(3-Phenylcyclobutyl)ethanamine can be synthesized using various methods, including the reductive amination of 3-phenylcyclobutanone with ethylamine. Another method involves the reaction of 3-phenylcyclobutanone with hydroxylamine, followed by the reduction of the resulting oxime with sodium borohydride.
Scientific Research Applications
(1S)-1-(3-Phenylcyclobutyl)ethanamine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. In animal studies, (1S)-1-(3-Phenylcyclobutyl)ethanamine has been shown to have antidepressant and anxiolytic effects. It has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
(1S)-1-(3-phenylcyclobutyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(13)11-7-12(8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8,13H2,1H3/t9-,11?,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJZVDDIAYFKFK-GCVQQVDUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC(C1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3-Phenylcyclobutyl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

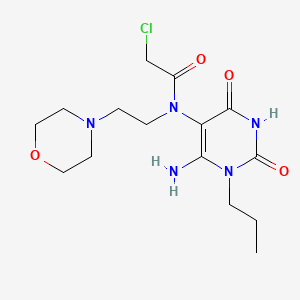
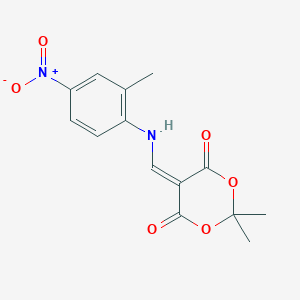
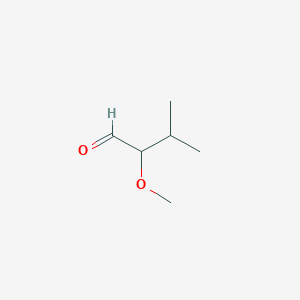
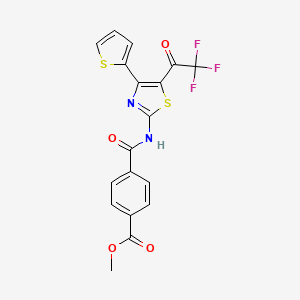
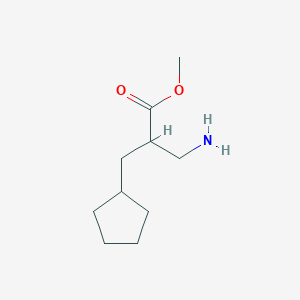
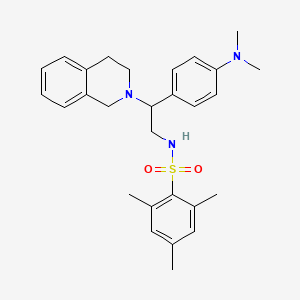
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2732364.png)
![2,5-dichloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2732365.png)
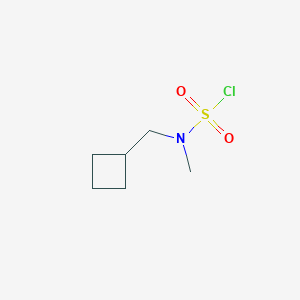
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2732367.png)
![tert-Butyl 4-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2732368.png)
![2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B2732369.png)
![4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2732371.png)
